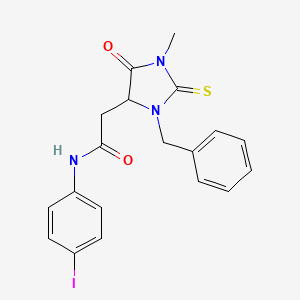![molecular formula C20H26N2O3 B5068751 1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5068751.png)
1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane is a chemical compound that belongs to the family of azocanes. It has been widely studied for its potential applications in scientific research due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in the brain. Additionally, it has been found to have anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane in lab experiments is its relatively simple synthesis method. It is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Orientations Futures
There are a number of potential future directions for research on 1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane. One area of focus could be on further elucidating its mechanism of action, which could help to optimize its use as a therapeutic agent. Additionally, further studies could be conducted to explore its potential use in the development of new materials for use in electronic devices. Finally, more research could be done to explore its potential as a treatment for other diseases, such as Parkinson's disease and multiple sclerosis.
Méthodes De Synthèse
The synthesis of 1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane involves the reaction of 3,4-dimethylphenol with chloromethyl isoxazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1,4-diaza-1,3-butadiene to give the final product. The synthesis method is relatively simple and has been optimized for large-scale production.
Applications De Recherche Scientifique
1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane has been used in various scientific research applications. It has been found to have potential as an antitumor agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, it has been used in the development of new materials for use in electronic devices.
Propriétés
IUPAC Name |
azocan-1-yl-[5-[(3,4-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-15-8-9-17(12-16(15)2)24-14-18-13-19(21-25-18)20(23)22-10-6-4-3-5-7-11-22/h8-9,12-13H,3-7,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOVGEKVEPACOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC(=NO2)C(=O)N3CCCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5068679.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorophenyl)piperazine](/img/structure/B5068686.png)
![methyl 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5068693.png)
![2-methoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5068733.png)
![N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068735.png)
![5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5068737.png)
![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B5068754.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylbenzamide](/img/structure/B5068760.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5068770.png)
![4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5068773.png)
![1-methyl-N-[2-(5-methyl-2-furyl)benzyl]-1H-1,2,3-triazol-4-amine](/img/structure/B5068780.png)
![N-ethyl-2-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5068781.png)
